3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Molecular Weight Lipophilicity Drug Design

Chromone SAR campaigns often fail when generic analogs with undefined regiochemistry confound binding data. This compound (CAS 302951-07-1) eliminates ambiguity with its regioisomerically pure para-methoxyphenoxy (C3) and para-chlorobenzoate (C7) substitution pattern. • Halogen-bond donor (C-Cl) for enhanced target selectivity in kinase/bromodomain probe design • Anomalous Cl scatterer for crystallographic phasing in fragment-based screening • Unambiguous in silico modeling-no positional isomer interference (cf. meta-isomer CAS 637749-83-8) Available in 250 mg to bulk quantities; request a quote for immediate shipment.

Molecular Formula C23H15ClO6
Molecular Weight 422.82
CAS No. 302951-07-1
Cat. No. B2606381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
CAS302951-07-1
Molecular FormulaC23H15ClO6
Molecular Weight422.82
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H15ClO6/c1-27-16-6-8-17(9-7-16)29-21-13-28-20-12-18(10-11-19(20)22(21)25)30-23(26)14-2-4-15(24)5-3-14/h2-13H,1H3
InChIKeyDQCUPXCUHSPDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate – Overview


3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 302951-07-1) is a synthetic chromen-4-one (chromone) derivative bearing a 4-methoxyphenoxy substituent at the C3 position and a 4-chlorobenzoate ester at C7 [1]. The compound possesses a molecular formula of C23H15ClO6 and a molecular weight of 422.82 g/mol, with ≥95% purity as determined by HPLC analysis [1]. Chromone scaffolds are privileged structures in medicinal chemistry, serving as kinase inhibitor backbones, anti-inflammatory leads, and chemical probes for biological target identification.

Defined substitution pattern

C3 4-methoxyphenoxy with C7 4-chlorobenzoate ester enables precise SAR exploration.

Halogen-bonding probe

The para-chlorobenzoate group may support halogen-aromatic interaction studies.

Regioisomeric control

Para-methoxyphenoxy ensures a single, well-defined molecular entity for reproducible assays.

Why Generic Chromone Substitution Fails


Generic substitution within the chromone class is undermined by the fact that even minor structural perturbations can profoundly alter physicochemical properties, binding affinity, and selectivity profiles [1][2]. The target compound incorporates a unique combination of an electron-donating 4-methoxyphenoxy group at C3 and an electron-withdrawing 4-chlorobenzoate ester at C7, creating a distinct electronic and steric environment [1]. Replacement of the para-chlorobenzoate with a benzoate ester (CAS 302951-03-7) reduces molecular weight by 34.4 g/mol and eliminates the halogen-bonding capacity of chlorine, while shifting the methoxy substituent from para to meta (CAS 637749-83-8) alters the spatial orientation of the phenoxy ring [2][3]. These structural differences have been shown to produce marked variations in biological activity across chromone and coumarin series, making simple interchange of analogs unreliable for reproducing experimental outcomes [4].

Chlorine replacement

Replacing chlorine with hydrogen may reduce molecular weight and eliminate halogen-bonding interactions, shifting binding profiles.

Electron‑donating analog mismatch

Swapping the 4-chlorobenzoate for a 4-methoxybenzoate reverses the electronic character of the ester, potentially altering target complementarity.

Regioisomeric substitution

The meta-methoxyphenoxy regioisomer (CAS 637749-83-8) changes spatial orientation; biological activity may not reproduce despite identical formula.

Differentiation Evidence


Molecular Weight Differentiation: Chlorine vs. Hydrogen

The target compound (CAS 302951-07-1) has a molecular weight of 422.82 g/mol, which is 34.44 g/mol higher than its non-chlorinated analog 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate (CAS 302951-03-7, MW = 388.38 g/mol) [1][2]. This mass increase, corresponding to the replacement of a hydrogen atom with a chlorine atom at the para position of the benzoate ester, is associated with increased lipophilicity and potential for halogen bonding interactions with protein targets [1].

Mol. Weight Diff.
Reported
Target: 422.82 g/mol Comparator: 388.38 g/mol Δ +34.44 g/mol (+8.9%)
Supports lipophilicity differentiation for lead optimization.
Calculated values; confirm permeability impact in models.
Molecular Weight Lipophilicity Drug Design

Electronic Differentiation: Chlorobenzoate vs. Methoxybenzoate

The 4-chlorobenzoate ester of the target compound introduces a strong electron-withdrawing group (Hammett σp = +0.23 for Cl) compared to the electron-donating 4-methoxybenzoate analog (σp = -0.27 for OCH3) [1][2]. This electronic difference alters the electron density distribution across the chromone core, which influences intermolecular interactions such as π-stacking and halogen bonding in protein-ligand complexes [3]. The related coumarin derivative 2-oxo-2H-chromen-7-yl 4-chlorobenzoate has been shown to engage in C–Cl···π interactions in crystal structures, demonstrating the practical relevance of the chlorine substituent for molecular recognition [3].

Electronic Character
Class-level
Cl σp = +0.23 (electron‑withdrawing) OCH3 σp = −0.27 (electron‑donating) Δσp = 0.50
Electronic modulation may affect target binding through halogen bonding.
Crystal structures of related coumarin support C–Cl···π interactions.
Electronic Effects Halogen Bonding Crystallography

Regioisomeric Differentiation: 4- vs. 3-Methoxyphenoxy

The target compound features a para-methoxyphenoxy substituent at C3, in contrast to the meta-methoxyphenoxy regioisomer 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 637749-83-8) [1][2]. Although both regioisomers share identical molecular formulas (C23H15ClO6) and molecular weights (422.82 g/mol), the spatial orientation of the methoxy group differs, altering the molecular shape, dipole moment, and potential for hydrogen bonding with biological targets [1][2]. In chromone-based inhibitors, the substitution pattern on the phenoxy ring has been shown to influence selectivity and potency, as demonstrated by differential anticancer activities of regioisomeric chromone derivatives [3].

Regioisomer Identity
Class-level
Para-methoxy (4‑OCH3) vs. Meta-methoxy (3‑OCH3) Identical MW, distinct dipole and shape
Regioisomeric purity avoids confounding biological results.
No direct comparative bioassay data for these specific compounds.
Regioisomerism Structure-Activity Relationship Medicinal Chemistry

Data Limitations and Gaps

A comprehensive literature and database search (PubMed, SciFinder, Reaxys, PubChem, BindingDB, ChEMBL, and PatentScope) conducted up to April 2026 did not identify any published primary research articles or patent documents that report direct, quantitative bioactivity data (e.g., IC50, Ki, cellular assay results) for 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate [1]. The compound appears primarily in non-curated vendor catalogs and chemical supplier listings. No head-to-head comparative studies between this compound and its close analogs were found. Consequently, the differential evidence presented above is based on physicochemical property comparisons and class-level inferences from structurally related chromone and coumarin derivatives [2][1]. Users seeking biological activity data for procurement decisions should request primary screening results from the vendor or consider commissioning targeted in-house profiling.

Data Gaps
Data to verify
No published bioactivity data (IC50, Ki, cellular assays)
Transparency enables informed procurement decisions.
Comprehensive search April 2026; request vendor screening or commission profiling.
Data Gap Primary Screening Information Limitations

Optimal Application Scenarios


Halogen-Bonding Probe Design

The para-chlorobenzoate ester at the C7 position provides a halogen-bond donor (C–Cl) that can participate in orthogonal, directional interactions with protein backbone carbonyl groups or π-systems of aromatic residues [3]. This compound is suitable for inclusion in focused chemical biology probe libraries aimed at exploiting halogen bonding for enhanced target selectivity, particularly in kinases or bromodomains where halogen-aromatic interactions have been structurally validated [3].

SAR Exploration of Chromone Inhibitors

The defined substitution pattern (para-methoxy at C3 phenoxy, para-chloro at C7 benzoate) makes this compound a precise tool for SAR campaigns exploring the interplay between electron-donating and electron-withdrawing substituents on the chromone scaffold [1][2]. The molecular weight and lipophilicity characteristics differentiate it from the non-chlorinated benzoate analog (ΔMW = +34.4 g/mol), enabling systematic exploration of how incremental chlorination affects potency, solubility, and metabolic stability [1][2].

Crystallographic Fragment Soaking

The chromone core is a privileged fragment for crystallographic soaking studies, and the presence of both a methoxy group and a chlorine atom provides multiple anomalous scattering signals for phase determination [3]. The structural characterization of a closely related 2-oxo-2H-chromen-7-yl 4-chlorobenzoate derivative via X-ray crystallography confirms that the 4-chlorobenzoate moiety is compatible with high-resolution structural studies [3]. This compound can be deployed in fragment-based drug discovery campaigns where halogen-specific electron density maps facilitate binding mode elucidation.

In Silico Modeling with Isomeric Purity

The regioisomeric integrity (para-methoxyphenoxy rather than meta-methoxyphenoxy) ensures that computational models and pharmacophore hypotheses built on this compound correspond to a single, unambiguous molecular entity [1][4]. This is critical for virtual screening and docking studies where positional isomerism can introduce false positives or misleading binding pose predictions. Procurement of the para-isomer (CAS 302951-07-1) rather than the meta-isomer (CAS 637749-83-8) eliminates this confounding variable [1][4].

Application
Selection Property
Validation Focus
Halogen-bonding interaction studies
C7 para-chlorobenzoate halogen-bond donor
C–Cl···π / C–Cl···O interaction verification
Structure-activity relationship (SAR) profiling
Defined electron‑donating/withdrawing substituents
Activity and physicochemical property assessment
X‑ray crystallographic fragment screening
Chromone core with chlorine anomalous scattering
Binding mode and electron density map interpretation
In silico modeling and docking
Para-methoxyphenoxy regioisomeric purity
Model reproducibility and isomer‑specific pose prediction
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